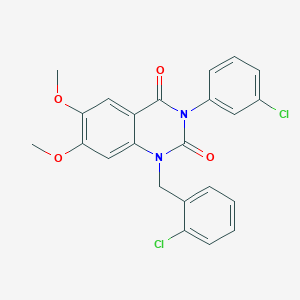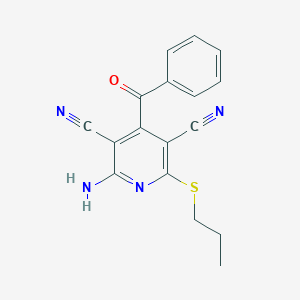![molecular formula C19H22N2O5S B11052543 4-[(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11052543.png)
4-[(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-DIMETHOXY-3,4,6-TRIMETHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-DIMETHOXY-3,4,6-TRIMETHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the Benzene Sulfonyl Group: This step involves the sulfonylation of 2,5-dimethoxy-3,4,6-trimethylbenzene using a sulfonyl chloride reagent under acidic conditions.
Cyclization to Form the Tetrahydroquinoxaline Ring: The intermediate product is then subjected to cyclization reactions, often using amines and catalysts to form the tetrahydroquinoxaline ring.
Final Coupling Reaction: The final step involves coupling the benzene sulfonyl group with the tetrahydroquinoxaline ring under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-DIMETHOXY-3,4,6-TRIMETHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfonyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced sulfonyl derivatives, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
4-(2,5-DIMETHOXY-3,4,6-TRIMETHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,5-DIMETHOXY-3,4,6-TRIMETHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-DIMETHOXY-3,4,6-TRIMETHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE: shares structural similarities with other sulfonyl-containing tetrahydroquinoxaline derivatives.
2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde: A precursor in the synthesis of the target compound.
Benzeneacetic acid, 3,4-dimethoxy-: Another related compound with similar functional groups.
Uniqueness
The uniqueness of 4-(2,5-DIMETHOXY-3,4,6-TRIMETHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE lies in its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H22N2O5S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C19H22N2O5S/c1-11-12(2)18(26-5)19(13(3)17(11)25-4)27(23,24)21-10-16(22)20-14-8-6-7-9-15(14)21/h6-9H,10H2,1-5H3,(H,20,22) |
InChI Key |
YRTFWKXGCTVLGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)C)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052461.png)
![3-(4-fluorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052467.png)



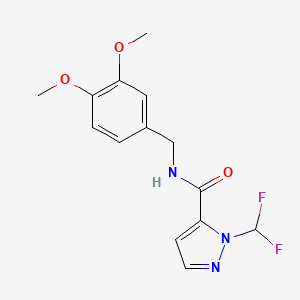

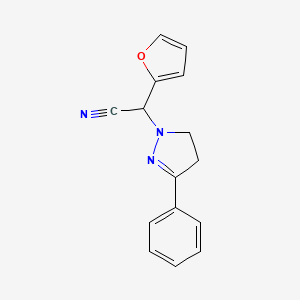
![4-(methoxymethyl)-6-methyl-2-({[3-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-5-yl]methyl}sulfanyl)pyridine-3-carbonitrile](/img/structure/B11052514.png)
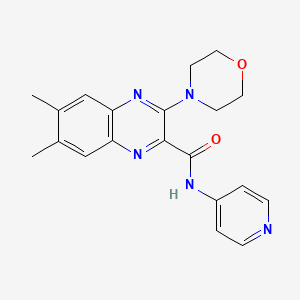
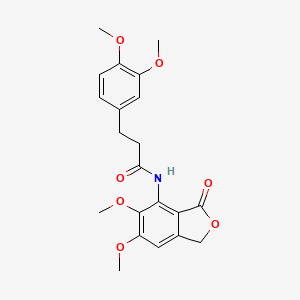
![2-(2-Pyrazinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11052535.png)
